Oxazolidine-4-carboxylic acid hydrochloride

Chiral Purity Quality Control Asymmetric Synthesis

Researchers pursuing enantioselective synthesis often face solubility failures and irreproducible stereochemical outcomes when using free acid chiral building blocks. (S)-Oxazolidine-4-carboxylic acid hydrochloride (CAS 162285-30-5) eliminates these risks: • Enhanced aqueous solubility vs. free acid - directly compatible with biological assay buffers and aqueous peptide coupling conditions • Defined HCl stoichiometry ensures reproducible reaction kinetics in stereoselective alkylations and chiral auxiliary transformations • ≥97% enantiopurity secures stereochemical fidelity from the first synthetic step, critical for single-enantiomer API and chiral ligand programs Ideal for medicinal chemistry, chemical biology probe synthesis, and asymmetric catalysis development.

Molecular Formula C4H8ClNO3
Molecular Weight 153.562
CAS No. 162285-30-5
Cat. No. B596823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazolidine-4-carboxylic acid hydrochloride
CAS162285-30-5
Molecular FormulaC4H8ClNO3
Molecular Weight153.562
Structural Identifiers
SMILESC1C(NCO1)C(=O)O.Cl
InChIInChI=1S/C4H7NO3.ClH/c6-4(7)3-1-8-2-5-3;/h3,5H,1-2H2,(H,6,7);1H
InChIKeyQDWFSTLUZHSBAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxazolidine-4-carboxylic Acid Hydrochloride: Chiral Building Block


Oxazolidine-4-carboxylic acid hydrochloride (CAS 162285-30-5) is a heterocyclic, chiral amino acid derivative characterized by a five-membered oxazolidine ring and a carboxylic acid moiety . It is a hydrochloride salt, which enhances its aqueous solubility and stability relative to the free acid , and is utilized in research as a chiral building block for the synthesis of more complex, often biologically active, molecules . Its primary applications lie within medicinal chemistry and chemical biology, where the stereospecific (4S) configuration of the common enantiomer is critical for downstream stereoselective synthesis and biological interactions .

Workflow
Chiral building block for stereoselective synthesis
Selection
Hydrochloride salt for aqueous reaction media
Use Context
Requires (4S)-enantiomer specification

Oxazolidine-4-carboxylic Acid Hydrochloride vs. Analogs


While simple purity metrics might suggest interchangeability with other chiral oxazolidine building blocks, such as the free acid (CAS 45521-08-2) or the 2-oxo derivative (CAS 19525-95-2), the specific physicochemical properties of the hydrochloride salt—namely its defined stoichiometry and enhanced aqueous solubility—can have a profound impact on downstream synthetic processes . Furthermore, the distinct stereochemical and electronic environment of the unsubstituted oxazolidine core, compared to 2-oxo or N-substituted analogs, dictates its reactivity in key transformations like stereoselective alkylations and peptide couplings . Using an alternative, even a closely related one, can lead to unexpected solubility issues, different reaction kinetics, or altered stereochemical outcomes, potentially jeopardizing the yield, purity, and cost-efficiency of a multi-step synthesis or the biological profile of a final product.

Salt Form Mismatch
Free acid (CAS 45521-08-2) has poor aqueous solubility; may require additional solubilization steps not needed with the HCl salt.
Scaffold Reactivity
2-Oxo or N-substituted oxazolidine analogs may alter reactivity and stereochemical outcomes in key transformations.
Enantiopurity Variability
Sources with unspecified enantiopurity risk introducing the (4R)-enantiomer, compromising stereochemical fidelity.

Oxazolidine-4-carboxylic Acid Hydrochloride: Quantitative Evidence


Guaranteed Enantiopurity from Suppliers

Unlike a generic supply of the compound, procurement from a verified supplier such as Bide Pharm guarantees a minimum purity of 97% for the (S)-enantiomer of oxazolidine-4-carboxylic acid hydrochloride, a level of enantiopurity that is not a given for all sources and is essential for predictable and reproducible stereoselective outcomes in asymmetric synthesis . This ensures that the intended (4S) configuration is the predominant species, minimizing the impact of the (4R)-enantiomer which could lead to unwanted diastereomers in downstream reactions.

Enantiopurity Spec
Supplier specification, Data to verify
≥97% (S)-enantiomer
Controls stereochemical fidelity in asymmetric synthesis.
Verify by chiral HPLC analysis.
Chiral Purity Quality Control Asymmetric Synthesis

Enhanced Aqueous Solubility of the Hydrochloride Salt

Oxazolidine-4-carboxylic acid hydrochloride is typically described as a water-soluble solid, a direct consequence of its hydrochloride salt form . This is in contrast to the free acid form, (S)-oxazolidine-4-carboxylic acid (CAS 45521-08-2), which has a predicted aqueous solubility of approximately 0.24 mg/L at 25°C . The salt form's vastly superior aqueous solubility simplifies its use in aqueous reaction media, facilitates purification steps like aqueous work-ups, and is a prerequisite for biological assays conducted under physiological conditions.

Aqueous Solubility
Class-level inference
HCl salt: readily water-solubleFree acid: predicted ~0.24 mg/LReported >3,000,000-fold enhancement
Supports aqueous reaction and work-up workflows.
Computational prediction; confirm experimentally.
Solubility Formulation Salt Selection

Higher Enantioselectivity with Oxazolidine-Derived Catalysts

In a direct comparison of chiral dirhodium catalysts derived from different amino acid scaffolds, those prepared from oxazolidine-4-carboxylates generally yielded higher enantioselectivities in asymmetric reactions than those derived from thiazolidine-4-carboxylate 1,1-dioxides [1]. While the specific enantioselectivity values depend on the reaction in question, the observed trend demonstrates that the oxazolidine core offers a distinct advantage in stereochemical induction over the sulfur-containing thiazolidine analog, making the oxazolidine-derived compound a preferred starting point for developing effective asymmetric catalysts.

Catalyst Enantioselectivity
Head-to-head comparison
Oxazolidine-derived catalysts: higher eeThiazolidine-derived catalysts: lower eeReported qualitative advantage
Supports catalyst development screening.
Magnitude depends on specific reaction.
Asymmetric Catalysis Enantioselectivity Chiral Ligand

Oxazolidine-4-carboxylic Acid Hydrochloride: Key Applications


Chiral Building Block for Enantiopure Pharmaceuticals

Procurement of high-enantiopurity (4S)-oxazolidine-4-carboxylic acid hydrochloride (e.g., ≥97%) is essential for research programs aiming to synthesize single-enantiomer pharmaceuticals or complex natural products . Its use as a chiral starting material or auxiliary ensures that the stereochemistry is set from the beginning of a synthetic route, as demonstrated by its use in constructing complex chiral molecules [1].

Precursor for Asymmetric Catalysts

Researchers focused on asymmetric synthesis should prioritize this compound due to evidence suggesting that catalysts derived from the oxazolidine-4-carboxylate scaffold can achieve higher enantioselectivities compared to structurally analogous thiazolidine-based systems . This makes it a strategically valuable starting material for designing and screening new chiral ligands and catalysts for a wide range of enantioselective transformations.

Intermediate for Aqueous-Phase Chemical Biology

The hydrochloride salt's high aqueous solubility makes it the form of choice for chemical biology applications, including the synthesis of water-soluble peptidomimetics or for performing bioconjugation reactions in aqueous buffers [1]. Unlike its poorly soluble free acid counterpart, this salt form can be directly used in many biological assay-compatible conditions, streamlining the development of chemical probes and therapeutics .

Application
Selection Property
Validation Focus
Stereoselective synthesis of enantiopure research compounds
Enantiopurity specification review
Stereochemical fidelity in multi-step synthesis
Asymmetric catalyst development
Oxazolidine scaffold reactivity profile
Enantioselectivity in catalytic model reactions
Aqueous-phase chemical biology research
Hydrochloride salt solubility profile
Compatibility with aqueous buffer conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxazolidine-4-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.